molecular formula C17H38N2O4 B15177866 Bis(triethylammonium) glutarate CAS No. 94158-58-4

Bis(triethylammonium) glutarate

Cat. No.: B15177866
CAS No.: 94158-58-4
M. Wt: 334.5 g/mol
InChI Key: GOBWKURIHUUSBC-UHFFFAOYSA-N
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Description

Bis(triethylammonium) glutarate is a quaternary ammonium salt derived from glutaric acid, where two triethylammonium cations are associated with the dicarboxylate anion of glutaric acid. This compound is characterized by its ionic nature, which enhances solubility in polar solvents.

Properties

CAS No.

94158-58-4

Molecular Formula

C17H38N2O4

Molecular Weight

334.5 g/mol

IUPAC Name

pentanedioate;triethylazanium

InChI

InChI=1S/2C6H15N.C5H8O4/c2*1-4-7(5-2)6-3;6-4(7)2-1-3-5(8)9/h2*4-6H2,1-3H3;1-3H2,(H,6,7)(H,8,9)

InChI Key

GOBWKURIHUUSBC-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.C(CC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(triethylammonium) glutarate can be synthesized through the reaction of glutaric acid with triethylamine. The reaction typically involves dissolving glutaric acid in a suitable solvent, such as acetonitrile, and then adding triethylamine to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(triethylammonium) glutarate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield glutaric acid derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

Bis(triethylammonium) glutarate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(triethylammonium) glutarate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Glutarate Derivatives

Structural and Functional Analogues

The glutarate backbone is versatile, enabling modifications that alter solubility, reactivity, and biological activity. Key analogues include:

Compound Structure/Modification Key Properties/Applications Reference
Dimethyl glutarate Diester of glutaric acid Low acute toxicity; industrial plasticizer
Diethyl glutarate (DEG) Ethyl ester derivative Enhances CD8+ T cell differentiation; bioavailable
Disuccinimidyl glutarate (DSG) NHS ester cross-linker Membrane-permeable; lysine-targeting in proteins
Bis(sulfosuccinimidyl) glutarate (BS2G) Sulfonated NHS ester Water-soluble; selective cross-linking
Bis(triethylammonium) glutarate Triethylammonium salt Likely high polarity; ionic interactions (Inferred)

Solubility and Reactivity

  • Polarity: BS2G’s sulfonate groups confer water solubility, whereas DSG’s non-polar spacer enhances membrane permeability . This compound is expected to exhibit high solubility in aqueous media due to its ionic nature.
  • Cross-linking Efficiency : DSG and BS2G share identical spacer lengths but differ in lysine-targeting efficiency. BS2G forms fewer cross-links due to steric hindrance from sulfonate groups, whereas DSG achieves higher cross-linking density .

Research Findings and Data

Cross-Linker Performance

A study comparing BS2G and DSG on bovine serum albumin revealed:

  • BS2G : Generated 12 distinct cross-links.
  • DSG : Produced 18 cross-links, emphasizing the role of hydrophobicity in reaction efficiency .

Metabolic Production

Glutarate biosynthesis in engineered E. coli achieved a yield of 0.20 mol/mol glucose, far below the theoretical maximum, highlighting challenges in pathway optimization .

Critical Analysis

This compound’s ionic structure positions it uniquely among glutarate derivatives. Unlike esterified forms (e.g., DEG, dimethyl glutarate), its ammonium groups may facilitate interactions in ionic environments, such as buffer systems or biological fluids. However, its lack of ester or NHS groups limits its utility in cross-linking compared to DSG or BS2G.

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